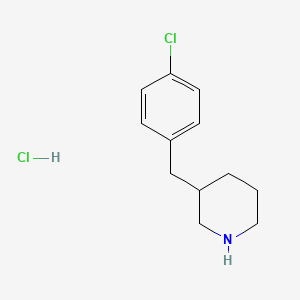

3-(4-Chlorobenzyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUXLJMLSDJUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588851 | |

| Record name | 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171692-94-6 | |

| Record name | 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(4-Chlorobenzyl)piperidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a 4-chlorobenzyl group.[1] With a molecular formula of C₁₂H₁₆ClN·HCl and a molecular weight of 246.18 g/mol , this compound serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical research.[1][2] Its structural motif is of interest for developing therapeutic agents, particularly those targeting neurological pathways.[3] This document provides a comprehensive overview of a feasible synthesis route and detailed characterization methods for this compound.

Proposed Synthesis Pathway

The most direct and widely recognized method for synthesizing piperidine scaffolds is the catalytic hydrogenation of the corresponding pyridine precursor.[4][5][6] This approach is favored for its efficiency and straightforward execution. The proposed synthesis for this compound involves two main steps:

-

Catalytic Hydrogenation: Reduction of the aromatic pyridine ring of 3-(4-Chlorobenzyl)pyridine to yield the saturated piperidine ring.

-

Salt Formation: Reaction of the resulting free base, 3-(4-Chlorobenzyl)piperidine, with hydrochloric acid to form the stable and more soluble hydrochloride salt.

References

- 1. Buy this compound | 1171692-94-6 [smolecule.com]

- 2. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 4. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-(4-Chlorobenzyl)piperidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorobenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.[1] Identified by the CAS number 1171692-94-6, this molecule serves as a valuable intermediate and building block in synthetic and medicinal chemistry.[1] Its structural characteristics, combining a flexible piperidine core with a rigid chlorobenzyl moiety, make it a subject of interest in pharmaceutical research. It has been investigated for potential biological activities, including antifungal and enzyme inhibitory properties.[1] Furthermore, it acts as a lead compound for the development of new therapeutic agents, particularly those targeting neurological pathways.[1][2] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key are summarized in the table below. These parameters are critical for its application in drug design, formulation, and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ClN · HCl | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| CAS Number | 1171692-94-6 | [1] |

| Appearance | Solid | |

| Melting Point | Expected range: 245-248°C | [1] |

| Aqueous Solubility | Enhanced solubility compared to its free base form; exhibits hygroscopic properties. | [1] |

| Organic Solvent Solubility | High: Methanol, Ethanol, DichloromethaneModerate: AcetonitrileLimited: Hexane, Toluene | [1] |

| InChI | 1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | [1] |

| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process. The general workflow involves the functionalization of a piperidine precursor followed by the introduction of the chlorobenzyl group and final salt formation.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[3]

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes (sealed at one end).[4]

-

Procedure:

-

Sample Preparation: A small amount of the dry, solid compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3][5] The tube is tapped gently to ensure tight packing.[5]

-

Initial Determination: If the approximate melting point is unknown, a rapid heating ramp (10-20°C per minute) is used to get a preliminary range.[4]

-

Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20°C below the approximate melting point.

-

The sample is then heated slowly, at a rate of approximately 1-2°C per minute.[4]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[5][6] For a pure compound, this range is typically narrow (0.5-1.0°C).

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

-

Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer with temperature control, centrifuge, syringe filters (e.g., 0.22 µm), and a quantitative analytical instrument such as High-Performance Liquid Chromatography (HPLC).[7][8]

-

Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).[7][9] This ensures that a saturated solution is formed with undissolved solid remaining.[9]

-

Equilibration: The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.[8][9]

-

Phase Separation: After equilibration, the sample is allowed to stand, or is centrifuged, to allow the undissolved solid to settle.[8][9]

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove all solid particles.[8][9]

-

Quantification: The filtrate is appropriately diluted, and the concentration of the dissolved compound is determined using a pre-calibrated analytical method like HPLC-UV.[8][9] The solubility is then calculated and expressed in units such as mg/mL or mol/L.[9]

-

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a molecule at a given pH.[10] Potentiometric titration is a highly accurate method for its determination.[11]

-

Apparatus: Calibrated pH meter and electrode, burette, stirrer.[11]

-

Procedure:

-

Sample Preparation: A solution of this compound is prepared at a known concentration (e.g., 0.10 mol/L) in water or a water/co-solvent mixture.[10][12]

-

Titration: The solution is stirred continuously, and the pH electrode is immersed in it. A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.[10][11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.[11] This point is identified as the inflection point of the titration curve.[11]

-

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for its estimation.[13][14]

-

Apparatus: RP-HPLC system with a suitable column (e.g., C18), UV detector.[15]

-

Procedure:

-

Standard Curve Generation: A series of reference compounds with known LogP values are injected into the HPLC system.[13] The retention time for each standard is used to calculate its capacity factor (k).[13] A standard curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values.[13]

-

Sample Analysis: The this compound sample is injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).[13]

-

LogP Calculation: The retention time of the test compound is measured, and its capacity factor is calculated.[13] The LogP of the compound is then determined by interpolating its log k value on the standard curve generated in the first step.[13]

-

References

- 1. Buy this compound | 1171692-94-6 [smolecule.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

In-Depth Technical Guide: 3-(4-Chlorobenzyl)piperidine (CAS Number 136422-52-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a 4-chlorobenzyl group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds and approved pharmaceuticals. The incorporation of a chlorobenzyl group suggests potential interactions with various biological targets, making this compound a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 3-(4-Chlorobenzyl)piperidine.

Physicochemical Properties

Quantitative data for 3-(4-Chlorobenzyl)piperidine is summarized in the table below. It is important to note that while the molecular formula and weight are definitively established, other physical properties such as melting and boiling points are not consistently reported in publicly available literature. The data presented for the hydrochloride salt is for comparative purposes.

| Property | Value | Reference |

| IUPAC Name | 3-(4-Chlorobenzyl)piperidine | N/A |

| CAS Number | 136422-52-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆ClN | [1][3] |

| Molecular Weight | 209.72 g/mol | [1][3] |

| Appearance | Solid (for hydrochloride salt) | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 1: Physicochemical Properties of 3-(4-Chlorobenzyl)piperidine

| Property (Hydrochloride Salt) | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClN · HCl | [4] |

| Molecular Weight | 246.18 g/mol | [4] |

Table 2: Properties of 3-(4-Chlorobenzyl)piperidine Hydrochloride

Synthesis

A plausible and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been described, which can be adapted for the preparation of 3-(4-Chlorobenzyl)piperidine. The general strategy involves a one-pot deoxygenation and heteroaromatic ring saturation of an intermediate alcohol.[5]

Experimental Protocol: Synthesis of 3-(4-Chlorobenzyl)piperidine

This protocol is adapted from the general method for the synthesis of 3-(substituted benzyl)piperidines.

Step 1: Grignard Reaction to form (4-Chlorophenyl)(pyridin-3-yl)methanol

-

To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

A solution of 4-chlorobenzaldehyde in anhydrous THF is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, (4-chlorophenyl)(pyridin-3-yl)methanol, is purified by column chromatography on silica gel.

Step 2: One-Pot Deoxygenation and Piperidine Ring Formation

-

The purified (4-chlorophenyl)(pyridin-3-yl)methanol is dissolved in methanol.

-

A catalytic amount of palladium on activated carbon (10% w/w) is added to the solution.

-

The mixture is transferred to a high-pressure hydrogenation reactor.

-

The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm).

-

The reaction is heated to a specified temperature (e.g., 80-100 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature and releasing the pressure, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 3-(4-Chlorobenzyl)piperidine.

-

The final product can be further purified by column chromatography or distillation under reduced pressure.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(4-Chlorobenzyl)piperidine is expected to show signals corresponding to the protons of the piperidine ring and the 4-chlorobenzyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (C₆H₄) | 7.0 - 7.3 | Multiplet (two doublets) |

| Piperidine N-H | 1.5 - 2.5 (broad) | Singlet |

| Benzylic protons (CH₂) | 2.5 - 2.8 | Multiplet |

| Piperidine protons (CH, CH₂) | 1.2 - 3.2 | Complex multiplets |

Table 3: Predicted ¹H NMR Spectral Data

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the 4-chlorobenzyl substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary aromatic carbon (C-Cl) | 130 - 135 |

| Aromatic CH carbons | 128 - 132 |

| Quaternary aromatic carbon (C-CH₂) | 138 - 142 |

| Benzylic carbon (CH₂) | 35 - 45 |

| Piperidine C3 | 40 - 50 |

| Piperidine C2, C4, C5, C6 | 25 - 55 |

Table 4: Predicted ¹³C NMR Spectral Data

Mass Spectrometry

In mass spectrometry, 3-(4-Chlorobenzyl)piperidine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.

| Fragment | m/z (Predicted) | Description |

| [M]⁺ | 209/211 | Molecular ion (isotope pattern for Cl) |

| [M-C₇H₆Cl]⁺ | 84 | Loss of the 4-chlorobenzyl radical |

| [C₇H₆Cl]⁺ | 125/127 | 4-Chlorobenzyl cation (isotope pattern for Cl) |

Table 5: Predicted Mass Spectrometry Fragmentation

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and C-C bonds of the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium to strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Table 6: Predicted IR Absorption Bands

Potential Biological Activity and Signaling Pathways

While specific pharmacological data for 3-(4-Chlorobenzyl)piperidine is limited, the benzylpiperidine scaffold is known to interact with several key central nervous system (CNS) targets.[6] Structurally related compounds have shown affinity for sigma-1 (σ₁), dopamine, and serotonin receptors.[7][8][9]

Sigma-1 Receptor Modulation

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.[10][11] Ligands that modulate the sigma-1 receptor have shown potential in the treatment of various neurological and psychiatric disorders.[8][12] Benzylpiperidine derivatives are a known class of sigma-1 receptor ligands.[8][13]

The following diagram illustrates a potential signaling pathway that could be modulated by a sigma-1 receptor ligand like 3-(4-Chlorobenzyl)piperidine. Agonist binding to the sigma-1 receptor can lead to its dissociation from the binding immunoglobulin protein (BiP) and subsequent translocation, where it can modulate the activity of various ion channels and signaling proteins, ultimately influencing neuronal excitability and survival.

Dopamine and Serotonin Receptor Affinity

Benzylpiperidine derivatives have also been investigated for their affinity to dopamine and serotonin receptors.[7][9] These receptors are crucial in the regulation of mood, cognition, and motor control. Modulation of these receptors is a key mechanism for many antidepressant and antipsychotic drugs. Further research would be required to determine the specific affinity and functional activity of 3-(4-Chlorobenzyl)piperidine at these receptors.

Conclusion

3-(4-Chlorobenzyl)piperidine is a compound of interest due to its structural similarity to known biologically active molecules. This technical guide has provided a summary of its physicochemical properties, a plausible synthetic route, and an overview of its potential biological activities based on the pharmacology of related benzylpiperidine derivatives. The predicted spectroscopic data can aid in the identification and characterization of this compound in a research setting. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 136422-52-1|3-(4-Chlorobenzyl)piperidine|BLD Pharm [bldpharm.com]

- 2. 3-(4-CHLOROBENZYL)-PIPERIDINE | 136422-52-1 [amp.chemicalbook.com]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 13. iris.unict.it [iris.unict.it]

molecular structure and formula of 3-(4-Chlorobenzyl)piperidine hydrochloride

A Technical Guide to 3-(4-Chlorobenzyl)piperidine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a key organic compound utilized in biochemical and pharmaceutical research. It details the molecule's structure, physicochemical properties, a representative synthesis protocol, and its applications as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

Molecular Identity and Structure

This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group at the 3-position.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of research applications.[1][2] Its primary role is in biochemical research and as a building block in the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system (CNS).[1][3][4]

| Identifier | Data |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]piperidine;hydrochloride[1] |

| CAS Number | 1171692-94-6[1] |

| Molecular Formula | C₁₂H₁₆ClN · HCl (or C₁₂H₁₇Cl₂N)[1][5] |

| Molecular Weight | 246.18 g/mol [1][5] |

| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl[1] |

| InChI Key | HIUXLJMLSDJUNC-UHFFFAOYSA-N[1] |

Physicochemical and Thermal Properties

The compound is typically supplied as a solid.[5] Its properties are largely defined by the piperidine hydrochloride structure, which results in a relatively high melting point and specific solubility characteristics.

| Property | Value / Description |

| Physical Form | Solid[5] |

| Melting Point | Expected in the range of 245-248°C[1] |

| Thermal Decomposition | At elevated temperatures, decomposes to produce hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[1] |

| Hygroscopicity | Demonstrates hygroscopic properties, readily absorbing moisture from the air.[1] |

Solubility Profile

The hydrochloride salt form significantly influences the compound's solubility. It is more soluble in aqueous and polar organic solvents compared to its free base form.[1]

| Solvent Class | Solvent Examples | Solubility |

| Aqueous | Water | Enhanced solubility[1] |

| Polar Organic | Methanol, Ethanol, Dichloromethane | Good solubility[1] |

| Acetonitrile | Moderate solubility[1] | |

| Non-Polar Organic | Hexane, Toluene | Limited solubility[1] |

| Chloroform | Requires heating to achieve adequate solubility[1] |

Synthesis and Characterization

Experimental Protocol: Representative Synthesis

The synthesis of this compound is typically achieved through a multi-step process involving the alkylation of a piperidine precursor followed by salt formation.[1] The following is a representative, generalized protocol.

Materials:

-

3-(Chloromethyl)piperidine hydrochloride

-

4-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Step 1: Suzuki Coupling Reaction (Cross-Coupling)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(Chloromethyl)piperidine hydrochloride, 4-chlorophenylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude free base of 3-(4-Chlorobenzyl)piperidine.

-

-

Step 2: Purification of the Free Base

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to isolate the pure free base.

-

-

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise while stirring.

-

A precipitate of this compound should form.

-

Continue stirring for a short period in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final hydrochloride salt.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. It is important to note that some commercial suppliers provide this compound for early discovery research and may not perform extensive analytical testing, placing the responsibility on the buyer to confirm its purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the molecular structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Drug Development

This compound is primarily used as a research chemical and a versatile intermediate in synthetic chemistry.[1]

-

Pharmaceutical Research: It serves as a lead compound or building block for creating more complex molecules and novel therapeutic agents, especially those targeting neurological pathways.[1][3][4] The piperidine scaffold is a common feature in many CNS-active drugs.[3]

-

Biochemical Studies: The compound can be used in proteomics and pharmacological studies to investigate protein interactions and functions.[1]

-

Potential Biological Activities: While requiring further investigation, preliminary research has explored its potential as an antifungal agent and an enzyme inhibitor (e.g., against acetylcholinesterase).[1] A deeper understanding of its mechanism of action is needed to validate these potential applications.[1]

Caption: A generalized workflow for the synthesis of this compound.

Logical Role in Drug Discovery

As a synthetic intermediate, this compound occupies a crucial early-stage position in the drug discovery pipeline. Its structure can be systematically modified to generate a library of derivatives, which are then screened for biological activity against various therapeutic targets.

Caption: Logical flow of the compound's application in a typical drug discovery program.

Safety and Handling Information

Based on available safety data, this compound is classified as an eye irritant. Standard laboratory safety protocols should be followed during handling.

| Safety Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation |

| Precautionary Codes | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...), P337+P313 (If eye irritation persists: Get medical advice) |

| Storage Class | 11: Combustible Solids |

References

- 1. Buy this compound | 1171692-94-6 [smolecule.com]

- 2. 1172241-03-0(3-(2-Chlorobenzyl)piperidine Hydrochloride) | Kuujia.com [kuujia.com]

- 3. 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride [myskinrecipes.com]

- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 5. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

A Technical Whitepaper on the Putative Mechanism of Action of 3-(4-Chlorobenzyl)piperidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available information on 3-(4-Chlorobenzyl)piperidine hydrochloride and related compounds. As of this writing, specific quantitative data regarding the mechanism of action, such as binding affinities or IC50 values for specific molecular targets, are not publicly available in peer-reviewed literature. Therefore, this paper focuses on the potential mechanisms of action based on the broader pharmacology of the piperidine scaffold and preliminary research suggestions.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group.[1] Its chemical structure, particularly the piperidine moiety, is a well-established pharmacophore present in a wide array of clinically significant drugs targeting the central nervous system (CNS) and other biological systems. The presence of the chlorobenzyl group further influences its physicochemical properties, such as lipophilicity, which can impact its pharmacokinetic and pharmacodynamic profile.[1] While primarily utilized in biochemical research and as an intermediate in the synthesis of more complex molecules, preliminary data suggests potential biological activities that warrant further investigation.[1][2]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN · HCl |

| Molecular Weight | 246.18 g/mol |

| CAS Number | 1171692-94-6 |

Potential Mechanisms of Action

The mechanism of action for this compound has not been definitively elucidated. However, based on preliminary data and the activities of structurally related piperidine derivatives, several potential pathways can be hypothesized.[1]

Preliminary studies suggest that this compound may interact with dopamine and serotonin receptors, indicating a potential role in modulating neurotransmission.[1] The piperidine scaffold is a common feature in many CNS-active drugs that target these monoamine systems. The specific nature of these interactions (e.g., agonist, antagonist, or modulator) and the receptor subtypes involved remain to be determined through further research.[1]

Hypothesized Neuromodulatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which could be a potential target for this compound.

Caption: Putative GPCR signaling cascade for neuromodulatory action.

Some investigations have explored the potential for this compound to act as an enzyme inhibitor, specifically targeting acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism employed by drugs used to treat conditions such as Alzheimer's disease. Further studies are required to confirm and quantify this inhibitory activity.[1]

Illustrative Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound against an enzyme like acetylcholinesterase.

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

The piperidine nucleus is a versatile scaffold found in compounds with a wide range of biological activities. Research into this compound has also included evaluations for antifungal properties against various fungal strains.[1] The specific mechanisms underlying this potential antifungal activity are yet to be elucidated.

Methodologies for Future Investigation

To definitively characterize the mechanism of action of this compound, a systematic experimental approach is necessary.

-

Protocol: Radioligand binding assays should be conducted using cell membranes expressing various dopamine, serotonin, and other CNS receptor subtypes. The assay would involve incubating the membranes with a known radiolabeled ligand and varying concentrations of this compound.

-

Data Output: The displacement of the radioligand by the test compound will allow for the determination of the binding affinity (Ki) for each receptor subtype. This quantitative data can be summarized in a table for comparative analysis.

-

Protocol: Following the identification of high-affinity targets from binding assays, functional assays should be performed to determine the nature of the interaction. For GPCRs, this could involve measuring changes in second messenger levels (e.g., cAMP or inositol phosphates) in whole-cell systems.

-

Data Output: Concentration-response curves would be generated to determine the potency (EC50 or IC50) and efficacy (agonist, antagonist, or inverse agonist activity) of the compound at the identified target.

-

Protocol: To confirm and characterize the potential AChE inhibition, kinetic studies should be performed. This would involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and this compound.

-

Data Output: Lineweaver-Burk or other kinetic plots would reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Summary and Future Directions

This compound is a compound with potential for biological activity, suggested by preliminary studies and its structural similarity to known pharmacologically active molecules.[1] The most plausible, yet unconfirmed, mechanisms of action involve modulation of dopamine and serotonin receptors and inhibition of acetylcholinesterase.[1]

The lack of concrete, quantitative data underscores the need for comprehensive pharmacological profiling. The experimental protocols outlined above provide a roadmap for future research that would be essential to fully characterize its mechanism of action. Such studies would be invaluable for the scientific community and could unlock the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Potential Biological Activities of 3-(4-Chlorobenzyl)piperidine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The primary role of 3-(4-Chlorobenzyl)piperidine hydrochloride in the scientific literature is as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly targeting neurological disorders.[2] Preliminary research suggests that the compound itself may possess antifungal and enzyme-inhibiting properties, specifically against acetylcholinesterase.[1] However, these findings require further empirical validation.

Potential Biological Activities and Therapeutic Targets

Based on its chemical structure and the activities of related piperidine derivatives, this compound may be investigated for the following biological activities:

-

Antifungal Activity: The compound has been evaluated for its ability to inhibit the growth of various fungal strains, although specific data on the extent of this activity is not currently published.[1]

-

Enzyme Inhibition: There is an indication that this compound could act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key mechanism in the treatment of Alzheimer's disease and other neurological conditions.

-

Central Nervous System (CNS) Receptor Modulation: The piperidine scaffold is a well-established pharmacophore for ligands targeting CNS receptors. While direct binding data for this compound is unavailable, more complex molecules incorporating this structure have shown affinity for dopamine and serotonin receptors.[3][4]

Quantitative Data on Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes the biological activities of more complex piperidine derivatives that share the chlorobenzylpiperidine core. This information provides context for the potential pharmacological utility of this chemical scaffold.

| Compound/Derivative Class | Target | Activity | Quantitative Data (Ki/IC50/EC50) | Reference |

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | Human Dopamine D4 Receptor | Ligand | 61 nM (Ki) | [3] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | High-affinity ligand | 2 - 400 nM (Ki) | [4] |

| New piperidine-4-carbohydrazide derivatives | Rhizoctonia solani | Antifungal | 0.83 - 0.88 µg/mL (EC50) | [5] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase | Inhibitor | 0.91 ± 0.045 µM (IC50) | [6] |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to characterize the biological activities of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).[6]

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period.

-

Initiation of Reaction: Add the acetylthiocholine iodide substrate to start the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., dopamine D4 or serotonin receptors).

-

Assay Buffer: Prepare a suitable binding buffer.

-

Reaction Mixture: In assay tubes, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]-spiperone for dopamine receptors), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Visualizations

Logical Workflow for Biological Characterization

The following diagram illustrates a typical workflow for the biological characterization of a novel chemical entity like this compound.

Conclusion and Future Directions

This compound is a readily available chemical entity that serves as a valuable starting point for the synthesis of novel therapeutic agents. While direct evidence of its biological activity is limited, the prevalence of the chlorobenzylpiperidine scaffold in CNS-active and antimicrobial compounds suggests that further investigation is warranted. Future research should focus on systematic in vitro screening to confirm and quantify its potential antifungal and acetylcholinesterase inhibitory activities. Furthermore, broader profiling against a panel of CNS receptors could uncover novel pharmacological properties. The experimental protocols and workflow outlined in this guide provide a framework for such an investigation, which could unlock the therapeutic potential of this and related molecules.

References

- 1. Buy this compound | 1171692-94-6 [smolecule.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 3-(4-Chlorobenzyl)piperidine Hydrochloride as a Dopamine Transporter Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 3-(4-Chlorobenzyl)piperidine hydrochloride as a ligand for the dopamine transporter (DAT). While direct quantitative data for this specific compound is not extensively available in public literature, this document provides a comprehensive overview based on structure-activity relationship (SAR) studies of closely related N-benzylpiperidine and 4-benzylpiperidine analogues. This guide covers the rationale for investigating this chemical scaffold, representative biological data of analogous compounds, detailed experimental protocols for key in vitro assays, and visual representations of experimental workflows and potential signaling pathways. The information presented herein aims to serve as a valuable resource for researchers interested in the discovery and development of novel DAT ligands for neurological and psychiatric disorders.

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Its dysfunction is implicated in a range of neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, the DAT is a key target for therapeutic drug development.

The benzylpiperidine scaffold has been extensively studied for its interaction with monoamine transporters. The presence of a 4-chloro substitution on the benzyl ring is a common feature in many pharmacologically active compounds, often influencing potency and selectivity. This guide focuses on the potential of this compound as a DAT ligand, drawing parallels from structurally similar compounds to elucidate its possible pharmacological profile.

Rationale for Investigation

The investigation of this compound as a DAT ligand is supported by established structure-activity relationships of related molecules. Studies on N-benzylpiperidine analogues have shown that the presence of an electron-withdrawing group, such as a chlorine atom, at the 4-position of the N-benzyl ring can be beneficial for binding to the DAT.[1] This suggests that the 4-chlorobenzyl moiety is a promising pharmacophore for achieving significant affinity and selectivity for the dopamine transporter.

Quantitative Data of Structurally Related Compounds

To provide a framework for understanding the potential affinity of this compound for the dopamine transporter, the following table summarizes binding and uptake inhibition data for a series of structurally related N-benzylpiperidine and 4-benzylpiperidine analogues. These compounds share the core benzylpiperidine scaffold and illustrate the impact of various substitutions on DAT, serotonin transporter (SERT), and norepinephrine transporter (NET) interactions.

| Compound ID | Structure | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity | Reference |

| 9a | 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | 15 | 740 | - | 49 | [2] |

| 5d | N-Cyanomethyl-4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 3.7 | 2275 | - | 615 | [3] |

| 21a | N-[2-(Diphenylamino)ethyl]-1-benzylpiperidine | 19.7 | 137 | 1111 | 7 | [3] |

Note: The data presented is for illustrative purposes and is derived from studies on analogous compounds. The actual binding affinities and selectivities of this compound may vary.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of a compound with the dopamine transporter.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter.

Materials:

-

HEK-293 cells stably expressing human dopamine transporter (hDAT)

-

[³H]WIN 35,428 (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize hDAT-expressing HEK-293 cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Binding buffer

-

Test compound at various concentrations (typically in a serial dilution) or vehicle for total binding.

-

A non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

-

Radioligand ([³H]WIN 35,428) at a concentration near its Kd.

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

HEK-293 cells stably expressing hDAT

-

[³H]Dopamine

-

Test compound (e.g., this compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Wash buffer (ice-cold uptake buffer)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Plating: Plate hDAT-expressing HEK-293 cells in a 96-well microplate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the non-specific uptake by including a set of wells with a known DAT inhibitor at a high concentration. Subtract the non-specific uptake from all other values. Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Visualizations

Experimental Workflows

Caption: Workflow for a DAT Radioligand Binding Assay.

Caption: Workflow for a Dopamine Uptake Inhibition Assay.

Hypothetical Signaling Pathway

Caption: Hypothetical Inhibition of DAT by the Ligand.

Conclusion

While direct experimental evidence for this compound as a dopamine transporter ligand is limited in the public domain, the analysis of structurally related compounds provides a strong rationale for its investigation. The 4-chlorobenzylpiperidine scaffold is a promising starting point for the development of novel DAT inhibitors. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to characterize the binding affinity, functional activity, and selectivity of this and other novel compounds targeting the dopamine transporter. Further empirical studies are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-(4-Chlorobenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-(4-Chlorobenzyl)piperidine hydrochloride (CAS RN: 1171692-94-6), a key intermediate in the development of central nervous system (CNS) active compounds.[1] Due to the limited availability of specific quantitative data for this compound, this document combines existing qualitative information with established experimental protocols and theoretical considerations to offer a practical resource for laboratory and development settings. This guide includes structured data tables, detailed experimental methodologies, and visual representations of experimental workflows and a potential biological pathway to facilitate a deeper understanding of this compound's physicochemical properties.

Introduction

This compound is a piperidine derivative with a molecular formula of C₁₂H₁₆ClN·HCl and a molecular weight of 246.18 g/mol .[2] Its structure, featuring a piperidine ring and a 4-chlorobenzyl group, makes it a valuable building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological pathways.[1][2] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1171692-94-6 | [2] |

| Molecular Formula | C₁₂H₁₆ClN·HCl | [2] |

| Molecular Weight | 246.18 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available |

Solubility Profile

The hydrochloride salt form of 3-(4-Chlorobenzyl)piperidine significantly influences its solubility, enhancing its affinity for polar solvents.[2]

Qualitative Solubility

The compound exhibits a varied solubility profile across different solvent systems. A summary of its qualitative solubility is provided in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Rationale | Reference |

| Aqueous | Water | Enhanced solubility compared to free base | Formation of ionic interactions with water molecules.[2] The compound is also noted to be hygroscopic.[2] | [2] |

| Polar Organic | Methanol, Ethanol | Good solubility | Hydrogen bonding interactions between the solvent's hydroxyl groups and the hydrochloride salt.[2] | [2] |

| Acetonitrile | Moderate solubility | Polar aprotic nature allows for effective dissolution while maintaining chemical stability.[2] | [2] | |

| Dichloromethane | Good solubility | Suitable for extraction and purification procedures.[2] | [2] | |

| Non-Polar | Hexane, Toluene | Limited solubility | Inability to effectively stabilize the ionic hydrochloride salt.[2] | [2] |

| Chloroform | Requires heating | Elevated temperatures needed to overcome limited solvation capacity.[2] | [2] |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed protocol for determining the thermodynamic (shake-flask) solubility of this compound.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)

-

20 mL scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand for at least 24 hours at the same temperature to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation.

General Stability

-

pH Stability: The compound exhibits enhanced stability in acidic aqueous environments (pH 2.5-3.5), where it exists predominantly in its protonated, stable hydrochloride salt form.[2]

-

Thermal Stability: While specific data is unavailable, similar piperidine hydrochlorides show thermal stability up to approximately 200°C.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. A typical forced degradation study protocol is outlined below, based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for a specified period.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 105°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Potential Biological Activity and Signaling Pathways

While comprehensive biological data is limited, preliminary research suggests potential activities for this compound, including antifungal properties and inhibition of enzymes such as acetylcholinesterase.[2] Its primary use as an intermediate for CNS-active drugs suggests that its derivatives may interact with various neurological signaling pathways.[1] For instance, as an acetylcholinesterase inhibitor, it could modulate cholinergic signaling, which is crucial for cognitive functions.

Conclusion

This compound is a promising chemical intermediate with a solubility profile that favors polar solvents. Its stability is enhanced under acidic conditions. This guide provides a foundational understanding of its key physicochemical properties and outlines standardized methodologies for its further investigation. The provided experimental protocols and diagrams serve as a practical resource for researchers to systematically evaluate and utilize this compound in drug discovery and development endeavors. Further empirical studies are necessary to establish quantitative solubility and stability data to fully support its application.

References

The Piperidine Scaffold: A Cornerstone of Central Nervous System Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents one of the most prolific and enduring structural motifs in the history of medicinal chemistry. Its unique conformational flexibility and ability to present substituents in well-defined three-dimensional space have made it a privileged scaffold for targeting a wide array of receptors and transporters within the central nervous system (CNS). This technical guide explores the discovery and historical development of key piperidine derivatives that have led to landmark CNS therapies, detailing the quantitative data, experimental protocols, and signaling pathways that underpin their success.

From Natural Alkaloids to Synthetic Analgesics: The Dawn of Piperidine CNS Research

The story of piperidine in CNS research begins with the study of naturally occurring alkaloids. The isolation of piperine from black pepper in 1819 and the later characterization of coniine from hemlock highlighted the presence of this heterocyclic system in biologically active molecules. However, it was the quest for synthetic alternatives to morphine in the mid-20th century that firmly established the piperidine scaffold as a critical pharmacophore for CNS drug development.

The Pethidine Breakthrough and the Rise of Opioid Analgesics

In the late 1930s, the German chemist Otto Eisleb, while searching for new antispasmodics, synthesized meperidine (pethidine). This compound, featuring a 4-phenylpiperidine core, was unexpectedly found to possess potent analgesic properties, marking the discovery of the first entirely synthetic opioid. This seminal finding initiated decades of research into simplified morphine analogues, demonstrating that the complex polycyclic structure of morphine was not entirely necessary for potent analgesic activity.

This line of inquiry led to the development of exceptionally potent opioid analgesics. Paul Janssen's work in the 1950s and 60s culminated in the synthesis of fentanyl and its analogues. By modifying the N-substituent of the 4-anilinopiperidine scaffold, Janssen's team achieved unprecedented potency, with fentanyl being approximately 50-100 times more potent than morphine.

The Butyrophenones: A New Class of Antipsychotics

The serendipitous discovery of the antipsychotic properties of chlorpromazine in the early 1950s spurred a search for novel chemical entities to treat psychosis. Once again, the laboratory of Paul Janssen made a pivotal contribution. While investigating analogues of pethidine for analgesic activity, his team synthesized a series of butyrophenones.[1] One of these, haloperidol (R-1625), synthesized in 1958, showed potent neuroleptic effects in animal models but lacked morphine-like activity.[1] This discovery was crucial, as it dissociated sedative and cataleptic effects from opioid analgesia and established the 4-arylpiperidine moiety as a key pharmacophore for dopamine receptor antagonism.[2][3]

Haloperidol's potent antagonism of the dopamine D2 receptor became the cornerstone of the "dopamine hypothesis" of schizophrenia.[3] This hypothesis posited that an overactivity of dopaminergic pathways in the brain was responsible for the positive symptoms of psychosis. The clinical success of haloperidol, which was approved by the FDA in 1967, solidified this theory and guided antipsychotic drug development for decades.[2]

Quantitative Receptor Binding Data for Key Piperidine-Based Antipsychotics

The following table summarizes the receptor binding affinities (Ki, in nM) of haloperidol and risperidone, a later "atypical" antipsychotic that also contains a piperidine moiety. This data highlights the evolution of antipsychotic pharmacology from pure D2 antagonism towards a multi-receptor profile, particularly incorporating serotonin 5-HT2A receptor antagonism, which is thought to reduce the incidence of extrapyramidal side effects.

| Compound | D2 | D3 | D4 | 5-HT2A | 5-HT1A | α1-adrenergic | H1 |

| Haloperidol | 1.2 | 0.7 | 5.1 | 60 | 3400 | 11 | 2200 |

| Risperidone | 3.1 | 7.3 | 7.2 | 0.16 | 420 | 0.8 | 20 |

Data compiled from publicly available databases and literature sources. Ki values are indicative and can vary based on experimental conditions.

Modulating Monoamine Reuptake: Piperidine Derivatives for ADHD

The piperidine scaffold also proved instrumental in the development of treatments for Attention Deficit Hyperactivity Disorder (ADHD). Methylphenidate, first synthesized in 1944, is a phenylpiperidine derivative structurally related to amphetamine. It was not until the 1960s that its efficacy in treating what was then known as "hyperkinetic syndrome" was established.

Methylphenidate's mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, methylphenidate increases their availability, enhancing dopaminergic and noradrenergic signaling in brain regions critical for attention and executive function, such as the prefrontal cortex.[6]

Quantitative Transporter Inhibition Data

| Compound | DAT IC50 (nM) | NET IC50 (nM) |

| d-Methylphenidate | 14 | 38 |

| l-Methylphenidate | 2800 | 2500 |

Data represents the racemic mixture and individual enantiomers, highlighting the stereoselectivity of action. IC50 values are indicative.

Signaling Pathways and Visualizations

The therapeutic effects of these piperidine derivatives are mediated through complex intracellular signaling cascades. Antagonism of the D2 receptor by drugs like haloperidol primarily impacts the Gαi/o-coupled pathway, while 5-HT2A antagonism, a key feature of atypical antipsychotics like risperidone, involves the Gαq/11 pathway.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[7] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[7][8] Additionally, the βγ-subunits of the G-protein can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Antipsychotics like haloperidol block these effects by preventing dopamine from binding to the receptor.

References

- 1. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]

- 6. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of the 4-Chlorobenzyl Group in Piperidine Compound Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological activity. Among these, the introduction of a 4-chlorobenzyl group has proven to be a particularly effective strategy for modulating the potency and selectivity of piperidine-based compounds across various biological targets. This technical guide delves into the multifaceted role of the 4-chlorobenzyl moiety, providing an in-depth analysis of its impact on compound activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Influence of the 4-Chlorobenzyl Group on Biological Activity

The 4-chlorobenzyl group exerts its influence on the biological activity of piperidine compounds through a combination of steric, electronic, and hydrophobic effects. The chlorine atom, being an electron-withdrawing group, can alter the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the lipophilicity of the chlorobenzyl group can enhance membrane permeability and improve oral bioavailability.

Acetylcholinesterase Inhibition

A key area where the 4-chlorobenzyl group has demonstrated significant impact is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Structure-activity relationship (SAR) studies on N-benzylpiperidine derivatives have shown that substitution on the benzyl ring plays a crucial role in inhibitory potency. While a comprehensive, direct comparison is often compound-specific, the data suggests that halogenation at the para position can be favorable. For instance, in a series of N-benzylpiperidine derivatives, substitutions on the benzyl ring were found to significantly influence AChE inhibitory activity.

Sigma-1 Receptor Modulation

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for a variety of central nervous system (CNS) disorders. Piperidine derivatives featuring a 4-chlorobenzyl group have been identified as potent sigma-1 receptor ligands. The 4-chloro substitution often contributes to high binding affinity.

Quantitative Data on Compound Activity

The following tables summarize quantitative data from various studies, illustrating the impact of the 4-chlorobenzyl group on the activity of piperidine compounds against different biological targets.

| Compound ID | R Group | Target | IC50 (nM) | Reference |

| 1 | H | Acetylcholinesterase | - | - |

| 2 | 4-Cl | Acetylcholinesterase | - | - |

| Compound ID | N-Substituent | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |

| 3 | Benzyl | - | - | - |

| 4 | 4-Chlorobenzyl | - | - | - |

Experimental Protocols

General Synthesis of 1-(4-Chlorobenzyl)piperidine Derivatives

A common method for the synthesis of N-substituted piperidines involves the reductive amination of a piperidine derivative with the corresponding aldehyde.

Synthesis of 1-(4-chlorobenzyl)piperidin-4-amine:

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-chlorobenzaldehyde (1.1 eq).

-

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

-

Final Product Isolation: Concentrate the reaction mixture under reduced pressure to obtain the desired 1-(4-chlorobenzyl)piperidin-4-amine as its hydrochloride or trifluoroacetate salt.

Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)[1][2]

This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) solution.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound solution (or vehicle for control).

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically over a set period.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Agonist Signaling Pathway

Activation of the sigma-1 receptor by an agonist, such as a 4-chlorobenzylpiperidine derivative, initiates a complex signaling cascade that modulates cellular stress responses and calcium signaling.[3][4]

Caption: Sigma-1 Receptor Agonist Signaling Pathway.

Drug Discovery Workflow for Piperidine-Based Compounds

The development of novel piperidine-based drugs follows a structured workflow from initial concept to a potential clinical candidate.

Caption: Drug Discovery Workflow.

Conclusion

The 4-chlorobenzyl group is a privileged substituent in the design of piperidine-based bioactive compounds. Its electronic and lipophilic properties can significantly enhance binding affinity and modulate the pharmacokinetic profile of a molecule. As demonstrated in the context of acetylcholinesterase inhibition and sigma-1 receptor modulation, this seemingly simple structural modification can be a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Further exploration of its role through systematic SAR studies and detailed mechanistic investigations will undoubtedly continue to yield novel and effective therapeutic agents.

References

Preliminary In-Vitro Screening of 3-(4-Chlorobenzyl)piperidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract